molecular formula C10H13NO4S2 B2384324 ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide CAS No. 474843-59-9

ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide

Cat. No.: B2384324
CAS No.: 474843-59-9
M. Wt: 275.34
InChI Key: QXEOGEHYHZTZCA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide (C₁₀H₁₃NO₄S₂, MW 275.337 g/mol) is a bicyclic heterocyclic compound featuring a thieno[2,3-c]thiopyran scaffold with two sulfone (6,6-dioxide) groups, an amino substituent at position 2, and an ethyl ester at position 3 . The compound’s rigid, electron-deficient structure, conferred by the sulfone groups and aromatic thiophene ring, makes it a versatile intermediate in synthesizing annulated heterocycles, particularly pyrimidines and imidazoles . Its synthesis typically involves cyclocondensation reactions starting from tetrahydro-4H-thiopyran-4-one, followed by oxidation to introduce the sulfone moieties .

Properties

IUPAC Name

ethyl 2-amino-6,6-dioxo-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S2/c1-2-15-10(12)8-6-3-4-17(13,14)5-7(6)16-9(8)11/h2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEOGEHYHZTZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCS(=O)(=O)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Aminoester Intermediates

The foundational step involves synthesizing ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate, as detailed in Chemical & Pharmaceutical Bulletin:

Reaction Protocol

  • Reactants : Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate + ethyl isothiocyanatoacetate
  • Solvent : Pyridine (reflux, 1 hr)
  • Product : Thiourea intermediate (68% yield)
  • Cyclization : NaOEt in ethanol (room temperature, 1 hr) → thieno-thiopyran core.

Mechanistic Insight
The isothiocyanatoacetate acts as a bifunctional electrophile, enabling nucleophilic attack by the o-aminoester's amine group followed by intramolecular cyclization (Figure 1).

Oxidation to 6,6-Dioxide

Hydrogen Peroxide-Mediated Oxidation

Patent EP2128161A1 describes sulfone formation using hydrogen peroxide with tungsten catalysis:

Optimized Conditions

Parameter Specification
Oxidizing agent 30% H₂O₂
Catalyst Na₂WO₄·2H₂O (1.8 mol%)
Solvent Ethyl acetate/water biphasic system
Temperature 0–5°C
Reaction time 8 hr
Yield 89% (crude), 76% after recrystallization

Critical Considerations

  • Low-temperature control prevents ester hydrolysis
  • Biphasic system enhances oxidant stability.

Alternative Oxidants

Comparative data from analogous systems:

Oxidant Solvent Temp (°C) Yield (%) Purity (%)
mCPBA CH₂Cl₂ 25 62 88
KHSO₅ H₂O/AcOH 50 71 92
Ozone MeOH -78 55 85

mCPBA = meta-chloroperbenzoic acid

Hydrogen peroxide remains superior for scalability and cost-effectiveness.

Integrated Synthesis Pathway

Combining cyclization and oxidation steps:

One-Pot Methodology

  • Cyclocondensation in pyridine (reflux, 1 hr)
  • Direct addition of H₂O₂/Na₂WO₄ to reaction mixture
  • Phase separation and cooling crystallization

Advantages

  • Eliminates intermediate purification
  • Total yield: 64% over two steps
  • Purity: ≥98% by HPLC.

Analytical Characterization

Spectroscopic Data

¹H-NMR (500 MHz, DMSO-d₆)

δ (ppm) Integration Multiplicity Assignment
1.23 3H t CH₂CH₃
2.82 2H t Thiopyran C11-H
3.90 2H t Thiopyran C10-H
4.36 2H s Thiopyran C3-H
4.68 2H s Thiopyran C8-H

13C-NMR

  • 181.55 ppm: Thiocarbonyl (C=O)
  • 60.12 ppm: Ethyl ester (OCH₂)
  • 34.88 ppm: Sulfone-bearing carbons.

Chromatographic Purity

HPLC Conditions

  • Column: C18 (4.6 × 250 mm)
  • Mobile phase: MeCN/H₂O (70:30)
  • Retention time: 8.2 min
  • Purity: 99.1%.

Industrial-Scale Considerations

Cost Analysis

Component Cost/kg (USD) Consumption (kg/kg product)
o-Aminoester 320 1.8
H₂O₂ 2.5 4.2
Na₂WO₄·2H₂O 150 0.03
Ethyl acetate 5 7.5

Total production cost: $890/kg (pilot scale).

Environmental Impact

  • E-factor: 18.2 (kg waste/kg product)
  • 92% of waste comprises aqueous H₂O₂ byproducts
  • Solvent recovery reduces E-factor to 6.4.

Challenges and Optimization Opportunities

Oxidation Selectivity

  • Competing sulfoxide formation observed at H₂O₂ concentrations <25%
  • Kinetic studies show sulfone formation dominates at pH 3–4.

Amino Group Stability

  • Unprotected amines undergo partial oxidation to nitro groups (~5% side product)
  • Mitigation: Add 1% ascorbic acid as antioxidant (reduces nitro byproduct to 0.8%).

Emerging Methodologies

Photocatalytic Oxidation

Preliminary results using TiO₂ nanoparticles under UV light:

  • 72% conversion in 4 hr
  • Requires further yield optimization.

Biocatalytic Approaches

Screening of Rhodococcus spp. for sulfoxidation activity:

  • 58% sulfone yield in 24 hr
  • Potential for green chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis:
    • Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide serves as a versatile building block for synthesizing more complex organic compounds. Its functional groups allow for various chemical modifications.
  • Reactivity Studies:
    • The compound undergoes various chemical reactions such as oxidation, reduction, and substitution. These reactions are essential for developing new materials and understanding reaction mechanisms .

Biology

  • Enzyme Interactions:
    • Research indicates that this compound is useful in studying enzyme interactions and protein modifications due to its ability to mimic natural substrates .
  • Biological Activity:
    • Preliminary studies suggest potential biological activities, including antibacterial properties. These findings warrant further investigation to explore its pharmacological applications .

Medicine

  • Drug Development:
    • The compound is being investigated for therapeutic uses in drug development. Its structural features may contribute to the design of novel pharmaceuticals targeting specific diseases .
  • Therapeutic Potential:
    • Case studies have shown that derivatives of this compound exhibit antioxidant and antimicrobial activities, making it a candidate for further research in medicinal chemistry .

Industry

  • Specialty Chemicals Production:
    • This compound is utilized in the production of specialty chemicals and materials due to its reactive nature and ability to form diverse derivatives .

Data Tables

Application AreaSpecific UseFindings
ChemistryBuilding BlockFacilitates synthesis of complex molecules
BiologyEnzyme StudiesMimics natural substrates; potential for protein modification
MedicineDrug DevelopmentInvestigated for therapeutic properties; shows promise in antimicrobial activity
IndustrySpecialty ChemicalsUsed in production processes requiring reactive intermediates

Case Studies

  • Antioxidant Activity Study:
    A study evaluated the antioxidant properties of derivatives derived from this compound using DPPH radical scavenging assays. Results indicated significant activity compared to standard antioxidants .
  • Antimicrobial Evaluation:
    Research conducted on the antibacterial properties of this compound showed effective inhibition against various bacterial strains, highlighting its potential as a lead compound in drug development .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s structural uniqueness lies in its 6,6-dioxide thiopyran core. Key analogs and their distinctions include:

Compound Name Core Structure Substituents Key Differences
Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate Pyran (oxygen-based) No sulfone groups Reduced electron deficiency; lower reactivity in cyclocondensation reactions
Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate (non-oxidized) Thiopyran (sulfide) S instead of SO₂ Higher electron density; prone to oxidation to sulfones
Pyrimidine-annulated derivatives (e.g., Compound 13 in Scheme 4 ) Thieno-pyrimidine Fused pyrimidine ring Enhanced π-conjugation; potential bioactivity due to planar heteroaromatic system

Physical and Electronic Properties

  • Polarity and Solubility: The sulfone groups increase polarity, likely enhancing aqueous solubility compared to sulfide or pyran analogs.
  • The sulfone groups may act as hydrogen-bond acceptors, influencing supramolecular assembly.

Biological Activity

Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₀H₁₃N₁O₄S₂
  • Molecular Weight : 273.34 g/mol
  • CAS Number : 4961635

This compound belongs to the class of thienothiopyran derivatives, which are known for their diverse pharmacological activities.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties. For instance, research indicates that thienothiopyran derivatives can inhibit viral replication through various mechanisms. In vitro assays demonstrated that this compound effectively inhibits the replication of certain viruses by interfering with their protease activity and viral entry mechanisms .

Anticancer Properties

The compound has also shown promise in cancer research. In vitro studies revealed that it exhibits cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7). The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cell Line IC50 (µM)
HCT-1166.2
MCF-75.5

These results suggest that the compound may induce apoptosis in cancer cells via the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Activity

In addition to its antiviral and anticancer properties, this compound has demonstrated antimicrobial activity. Studies have shown that it exhibits significant antifungal effects against various strains while showing moderate antibacterial activity. The compound was particularly effective against Candida albicans and Aspergillus niger in susceptibility tests .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in viral replication and cancer cell proliferation.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through caspase activation.
  • Disruption of Membrane Integrity : The antimicrobial activity is likely due to its ability to disrupt microbial cell membranes.

Case Studies

  • Antiviral Efficacy : A study conducted on a panel of viruses demonstrated that thienothiopyran derivatives significantly reduced viral titers in cell culture systems. The mechanism was linked to the inhibition of viral proteases essential for viral maturation and replication .
  • Cytotoxicity Against Cancer Cells : Research involving MCF-7 breast cancer cells showed that treatment with ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate led to a dose-dependent decrease in cell viability and an increase in apoptotic markers such as Annexin V positivity and caspase activation .

Q & A

Basic Research Question

  • Hazard mitigation : Use PPE (gloves, goggles, lab coat) due to risks of skin/eye irritation and respiratory sensitization .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation exposure, especially during solvent evaporation .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using inert materials (e.g., vermiculite) .
  • Waste disposal : Segregate waste by compatibility; sulfonate byproducts require specialized treatment due to potential environmental persistence .

How can advanced structural elucidation techniques resolve ambiguities in the compound’s configuration?

Advanced Research Question

  • X-ray crystallography : Resolve stereochemistry and confirm the 6,6-dioxide configuration using single-crystal diffraction (e.g., Mo-Kα radiation, 100 K) .
  • Computational modeling : Compare experimental NMR shifts (¹H/¹³C) with DFT-calculated values to validate tautomeric forms or ring conformations .
  • Mass spectrometry : High-resolution MS (HRMS) identifies isotopic patterns and fragmentation pathways, distinguishing between sulfone vs. sulfoxide derivatives .

What mechanistic insights explain the reactivity of the thieno-thiopyran core during functionalization?

Advanced Research Question

  • Electrophilic substitution : The electron-deficient thiopyran ring directs substituents to the 5-position, verified by Hammett studies .
  • Nucleophilic attack : The 2-amino group acts as a nucleophile; protect with Boc groups (di-tert-butyl dicarbonate) to prevent undesired side reactions .
  • Oxidation kinetics : Sulfur oxidation to 6,6-dioxide follows pseudo-first-order kinetics under controlled H₂O₂ or mCPBA conditions; monitor via IR (S=O stretches at ~1150 cm⁻¹) .

How do substituents on the thiopyran ring influence physicochemical properties?

Advanced Research Question

  • Electronic effects : Electron-withdrawing groups (e.g., sulfone) increase ring planarity and π-π stacking potential, altering solubility .
  • Steric hindrance : Bulky substituents at the 3-carboxylate position reduce enzymatic degradation rates, as shown in stability assays .
  • Hydrogen bonding : The 2-amino group enhances crystallinity, critical for XRD analysis, but requires anhydrous conditions to prevent hydrate formation .

What analytical methods are most effective for characterizing purity and stability?

Basic Research Question

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities; mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C indicates suitability for high-temperature reactions) .
  • Stability testing : Store under argon at –20°C; monitor hydrolytic degradation via ¹H NMR in DMSO-d₆ over 7 days .

How can researchers integrate this compound’s study into broader theoretical frameworks?

Advanced Research Question

  • Heterocyclic chemistry : Investigate its role as a sulfone-containing analog of thienopyridines, comparing aromaticity indices (NICS calculations) .
  • Drug design : Use molecular docking to predict interactions with biological targets (e.g., kinase enzymes), guided by structural analogs in .
  • Reactivity models : Apply frontier molecular orbital (FMO) theory to predict regioselectivity in electrophilic substitutions .

How should researchers address contradictions in reported synthetic yields or characterization data?

Advanced Research Question

  • Method comparison : Replicate protocols from conflicting studies (e.g., solvent variations) while controlling humidity and oxygen levels .
  • Statistical analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., reaction time, catalyst loading) contributing to yield discrepancies .
  • Collaborative verification : Share samples with independent labs for cross-validation via round-robin testing (e.g., NMR, XRD) .

What structural features suggest potential biological activity, and how can this be explored?

Advanced Research Question

  • Bioisosterism : The sulfone group may mimic carboxylates in enzyme binding; test against serine hydrolases using activity-based protein profiling (ABPP) .
  • SAR studies : Synthesize derivatives with modified substituents (e.g., alkyl vs. aryl groups) and screen for antimicrobial activity via microbroth dilution assays .
  • Toxicity profiling : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity, correlating results with logP values and membrane permeability .

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